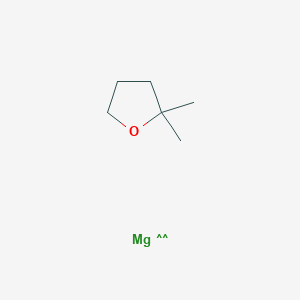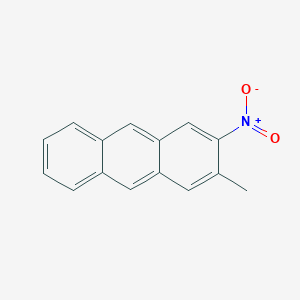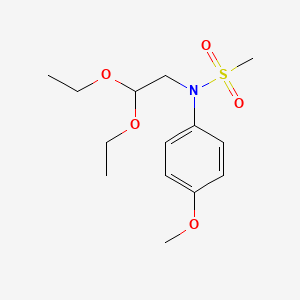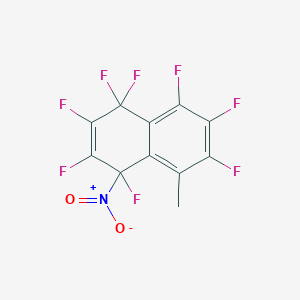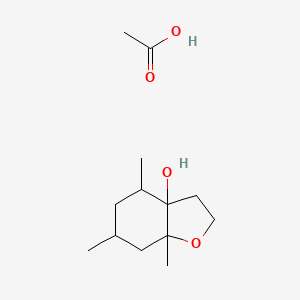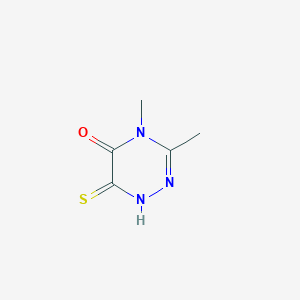
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dithiocarbamate with a hydrazine derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: Various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, its reactivity could be explained by the electronic distribution within the molecule and the presence of reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1,2,4-triazine: Lacks the sulfur atom, which could significantly alter its reactivity and applications.
6-Sulfanylidene-1,2,4-triazine: Similar structure but without the methyl groups, which could affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, as well as the specific positioning of the methyl groups
Eigenschaften
CAS-Nummer |
89730-81-4 |
|---|---|
Molekularformel |
C5H7N3OS |
Molekulargewicht |
157.20 g/mol |
IUPAC-Name |
3,4-dimethyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-7-4(10)5(9)8(3)2/h1-2H3,(H,7,10) |
InChI-Schlüssel |
BDZBODYHDYLHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


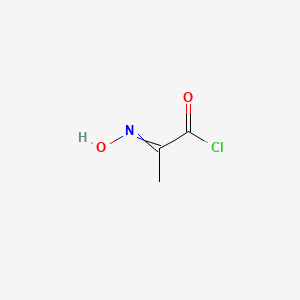
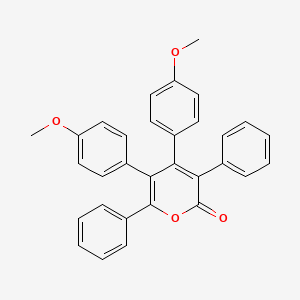

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)

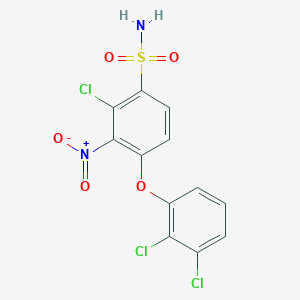
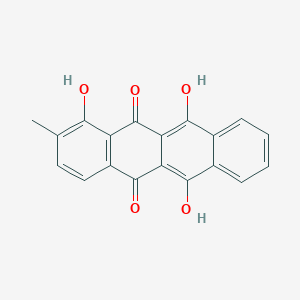
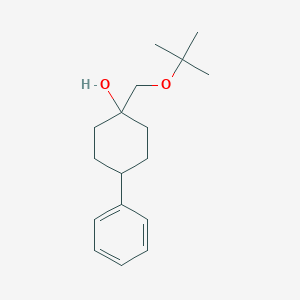
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
